molecular formula C14H22N2O B1582195 1-(4-Phenoxybutyl)piperazine CAS No. 92493-11-3

1-(4-Phenoxybutyl)piperazine

Cat. No. B1582195
CAS RN: 92493-11-3
M. Wt: 234.34 g/mol
InChI Key: DYNWNUHSYNOCEW-UHFFFAOYSA-N
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Description

1-(4-Phenoxybutyl)piperazine is a chemical compound with the molecular formula C14H22N2O . It is a subclass of chemical compounds and has a mass of 234.3378 dalton .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenoxybutyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The piperazine ring is in a chair conformation .


Physical And Chemical Properties Analysis

1-(4-Phenoxybutyl)piperazine has a molecular formula of C14H22N2O, an average mass of 234.337 Da, and a monoisotopic mass of 234.173218 Da .

Scientific Research Applications

Antioxidant Activity

  • Synthesized derivatives of piperazine, including 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, demonstrate significant antioxidant activity. This compound was synthesized through Mannich reaction and exhibited potent antioxidant properties with an IC50 value of 0.84 nM, indicating its potential as an effective antioxidant (Prabawati, 2016).

  • Another study on 1-(phenoxyethyl)-piperazine derivatives, which are structurally similar to 1-(4-Phenoxybutyl)piperazine, revealed antioxidant properties in human venous blood samples. These derivatives showed increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC), highlighting their potential in combating oxidative stress (Pietrzycka et al., 2006).

Anti-Cancer Activity

  • A heterocyclic compound derived from 1-(4-Phenoxybutyl)piperazine, namely 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, demonstrated in vitro anticancer activities against human bone cancer cell lines. Molecular docking investigations also suggested potential antiviral activity (Lv et al., 2019).

Therapeutic Agent Development

  • Research into σ receptor ligands led to the synthesis of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. These compounds, with modifications to reduce lipophilicity, showed potential for use as positron emission tomography radiotracers, offering insights into their application in diagnostic imaging in oncology (Abate et al., 2011).

  • Piperazine derivatives, including those structurally related to 1-(4-Phenoxybutyl)piperazine, have been studied for their alpha-adrenoceptor affinity and antagonistic properties. These compounds displayed promising results in binding assays and could have therapeutic applications in conditions mediated by alpha-adrenoceptors (Marona et al., 2011).

  • A compound structurally similar to 1-(4-Phenoxybutyl)piperazine, 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl]-4-methyl piperazine, was synthesized and evaluated for antidepressant and antianxiety activities. This research highlights the potential of piperazine derivatives in the development of central nervous system therapeutics (Kumar et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, piperazine, indicates that it has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, potentially including 1-(4-Phenoxybutyl)piperazine, through methods such as C–H functionalization .

properties

IUPAC Name

1-(4-phenoxybutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNWNUHSYNOCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328359
Record name 1-(4-phenoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxybutyl)piperazine

CAS RN

92493-11-3
Record name 1-(4-phenoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92493-11-3
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Synthesis routes and methods I

Procedure details

A mixture of 45.8 g (0.2 moles) of 4-phenoxybutyl bromide and 45.6 g (0.4 moles) of 1-formylpiperazine in 500 ml of 2-propanol was heated at reflux for 18 hours. The mixture was cooled and filtered. The filter was washed with 2-propanol and the filtrate was evaporated to a paste in vacuo. Water was added and the mixture was extracted three times with 200 ml portions of chloroform. The extracts were combined and evaporated to dryness. Then 250 ml of 5N sodium hydroxide was added to the residue. The mixture was refluxed for 18 hours with stirring, cooled and extracted twice with 250 ml portions of chloroform. The extracts were combined, dried over magnisium sulfate and evaporated to an oil. The oil was distilled bp 153°-156° C./0.05 mm of mercury and gave 33.4 g of 1-(4-phenoxybutyl)piperazine as a colorless liquid which crystallized on standing, mp 35°-36° C.
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45.6 g
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500 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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